molecular formula C29H29NO2 B1385171 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline CAS No. 1040682-32-3

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline

Cat. No. B1385171
CAS RN: 1040682-32-3
M. Wt: 423.5 g/mol
InChI Key: JAPUURASTNQQPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Nitration : Start with benzene and perform a nitration reaction to introduce a nitro group. The nitro group is meta-directing, so it should be added first .
  • Bromination : Next, brominate the nitrobenzene to introduce a bromine atom. Since the final product is meta-substituted, the bromination step should follow the nitration .
  • Reduction : Convert the nitro group to an amino group using a suitable reducing agent (e.g., Sn/HCl or Fe/HCl). This step should occur last because the amino group is ortho/para directing .

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties
The research on similar compounds like 4-nitro-3-(trifluoromethyl)aniline has led to extensive spectroscopic investigations revealing the influence of substituent groups on molecular and electronic properties. Such studies are crucial in understanding the fundamental modes of compounds and their vibrational, structural, thermodynamic characteristics, along with electronic properties. These findings are derived from ab initio and DFT methods, highlighting the role of substituent groups in altering molecular stability and electronic behavior, which can be applied to analyze "3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline" (Saravanan, Balachandran, & Viswanathan, 2014).

Molecular Interactions and Supramolecular Chains
The structural analysis of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline has provided insights into the basic heterocyclic imino structures and their interactions, leading to the formation of supramolecular chains. These studies offer a foundational understanding of how "this compound" might behave in terms of molecular geometry and intermolecular interactions (Su, Wang, Liu, & Li, 2013).

Synthetic Pathways and Reaction Mechanisms
Investigations into the synthesis routes of compounds like "3,4-dihydro-2H-3-phenyl-1,3-benzoxazine" from phenol, aniline, and formaldehyde have unraveled potential synthetic pathways and reaction mechanisms. Such research can guide the synthesis process of "this compound" by understanding the key intermediates and reaction conditions that favor the formation of desired products (Zhang, Deng, Zhang, Yang, & Gu, 2015).

Molecular Rearrangements and Stability
Studies on molecular rearrangements and stability, such as the thermal rearrangement of N-benzylaniline, provide insights into the behavior of similar compounds under various conditions. This knowledge is essential for understanding the stability, reactivity, and potential rearrangements that "this compound" might undergo, influencing its applications in scientific research (Badr & El-Sherief, 1975).

Future Directions

: Multistep Synthesis - Chemistry LibreTexts

properties

IUPAC Name

3-(2-phenylethoxy)-N-[[4-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO2/c1-3-8-24(9-4-1)18-20-31-28-16-14-26(15-17-28)23-30-27-12-7-13-29(22-27)32-21-19-25-10-5-2-6-11-25/h1-17,22,30H,18-21,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPUURASTNQQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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